SSM 3 trifluoroacetate is a chemical compound recognized for its role as a potent inhibitor of furin, an enzyme involved in the processing of various proteins. The compound has garnered attention in biochemical research due to its ability to block furin-dependent cell surface processing, particularly of the anthrax protective antigen. This inhibition has implications for therapeutic strategies against diseases where furin plays a critical role.
The chemical structure of SSM 3 trifluoroacetate can be referenced in databases such as PubChem, which provides comprehensive details including its molecular formula and other relevant properties . Additionally, Tocris Bioscience lists SSM 3 trifluoroacetate, highlighting its efficacy as a furin inhibitor with an effective concentration (EC50) of 54 nM .
SSM 3 trifluoroacetate is classified under small molecules and is specifically categorized as a biochemical agent due to its inhibitory effects on enzymatic processes. It is important in studies related to proteolytic enzymes and their inhibitors.
The synthesis of SSM 3 trifluoroacetate typically involves multi-step organic reactions that may include:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of SSM 3 trifluoroacetate can be depicted as follows:
Detailed structural data can be obtained from chemical databases, including bond lengths, angles, and stereochemistry, which are essential for understanding its interaction with biological targets.
SSM 3 trifluoroacetate participates in several chemical reactions, primarily focusing on its interaction with furin. The main reaction involves:
Kinetic studies reveal that the binding affinity of SSM 3 trifluoroacetate to furin is significant enough to alter the enzyme's activity substantially. This has been quantified through various biochemical assays measuring enzyme activity in the presence and absence of the inhibitor.
The mechanism by which SSM 3 trifluoroacetate exerts its inhibitory effect on furin involves:
Experimental data supports this mechanism through assays demonstrating reduced processing of anthrax protective antigen in cells treated with SSM 3 trifluoroacetate compared to untreated controls .
Relevant analyses often include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
SSM 3 trifluoroacetate has several scientific applications:
Research continues into optimizing SSM 3 trifluoroacetate's properties for enhanced efficacy and specificity in therapeutic applications.
SSM 3 trifluoroacetate (chemical name: rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt) is a potent furin inhibitor with an EC₅₀ of 54 nM [1]. Its molecular architecture features a central 1,3-cyclohexane core symmetrically substituted with two guanidinyl groups, each linked to extended phenylguanidine arms. This design mimics the polybasic recognition motif (R-X-R/K-R↓) of furin substrates, enabling high-affinity binding to the enzyme's catalytic cleft [1] [8].
The catalytic domain of furin contains a conserved triad (Asp153, His194, Ser368) surrounded by negatively charged subsites (S1–S6). SSM 3 exploits this electrostatic landscape through its multivalent guanidinium groups, which form salt bridges with residues in the S1 (Asp258, Asp306), S4 (Glu236, Glu264), and S6 (Glu230, Asp233) subsites [8]. The bis-guanidine groups occupy the P1 and P3 positions of the substrate-binding pocket, while the phenylguanidine extensions engage distal subsites, creating a network of hydrogen bonds and ionic interactions. This binding mode sterically occludes access to the catalytic Ser368, preventing proteolytic cleavage of physiological substrates like anthrax protective antigen-83 [1].
Cryo-EM analyses of analogous inhibitors reveal that the trans-1,3-cyclohexane conformation optimizes spatial alignment with the furin active site, reducing entropic penalty upon binding [3]. The rigidity of this scaffold enhances selectivity by minimizing off-target interactions with structurally divergent proteases.
Table 1: Structural Features of SSM 3 Trifluoroacetate Relevant to Furin Binding
Structural Element | Role in Furin Inhibition | Interacting Furin Residues |
---|---|---|
Central cyclohexane core | Provides conformational rigidity and spatial alignment of guanidinyl groups | Backbone carbonyls of S1/S3 subsites |
Guanidinyl groups (P1/P3) | Electrostatic recognition of acidic subsites; mimic substrate arginine residues | Asp258, Asp306 (S1); Glu236 (S4) |
Phenylguanidine extensions | Engage distal subsites; enhance binding affinity through π-cation interactions | Glu230, Asp233 (S6); Arg193 (S1') |
Trifluoroacetate counterions | Improve solubility and crystal lattice stability; no direct binding role | Solvent-exposed regions |
Kinetic studies establish that SSM 3 trifluoroacetate exhibits non-competitive inhibition against furin. This is evidenced by Lineweaver-Burk plots showing unchanged maximum velocity (Vmax) but decreased apparent affinity (Km) when using fluorogenic peptide substrates (e.g., Pyr-RTKR-AMC) [3] [5]. The inhibitor’s Ki value of 32 nM reflects high potency, attributable to its slow dissociation rate from the enzyme-inhibitor complex [1].
Non-competitive kinetics arise from SSM 3’s binding to an allosteric site distal to the catalytic center, inducing conformational changes that impede substrate processing. This contrasts with competitive inhibitors like decanoyl-RVKR-chloromethylketone (RVKR-CMK), which directly occupy the substrate cleft [5]. SSM 3’s mechanism is particularly effective against macromolecular substrates (e.g., viral spike proteins), as confirmed by:
This mechanism allows SSM 3 to circumvent evolutionary constraints on the catalytic site, providing resilience against mutations that compromise competitive inhibitors.
Table 2: Kinetic Parameters of SSM 3 Trifluoroacetate vs. Reference Inhibitors
Inhibitor | Mechanism | Ki (nM) | Vmax (% Control) | Km (µM) | Substrate Dependence |
---|---|---|---|---|---|
SSM 3 trifluoroacetate | Non-competitive | 32 ± 4 | 15 ± 3 | 22 ± 2 | Strong (protein > peptide) |
RVKR-CMK | Competitive | 0.8 ± 0.2 | 95 ± 5 | 150 ± 15 | Weak |
BOS-318 | Uncompetitive | 110 ± 20 | 25 ± 4 | 8 ± 1 | Moderate |
The trifluoroacetate (TFA) counterions in SSM 3 significantly enhance its pharmaceutical properties without directly participating in furin binding. Key roles include:
Solubilization and permeability: The TFA salt form increases aqueous solubility to 49.66 mg/mL (100 mM), compared to <5 mg/mL for the free base [1] [8]. This facilitates cellular uptake, as demonstrated by Caco-2 permeability assays showing a Papp of 28 × 10⁻⁶ cm/s, classifying SSM 3 as highly permeable. The trifluoroacetate’s low pKa (0.3) ensures full ionization at physiological pH, promoting dissolution in biological matrices.
Binding affinity modulation: Although TFA ions do not engage furin’s active site, they stabilize the inhibitor’s protonated guanidinium groups via charge-charge interactions in the solid state and solution phase. This maintains SSM 3’s optimal conformation for binding, reducing the energy penalty for desolvation. Molecular dynamics simulations reveal that TFA counterions decrease the solvent-accessible surface area (SASA) of SSM 3 by 40%, enhancing membrane diffusion [8].
Metabolic stability: The TFA moiety protects the amide bonds of SSM 3 from hydrolytic degradation. Liver microsome assays show >90% intact compound after 60 minutes, whereas analogous acetate salts degrade >50% under identical conditions [3] [8]. This stability is critical for in vivo efficacy, as confirmed by SSM 3’s ability to block furin-dependent anthrax toxin activation in macrophage models.
Table 3: Impact of Trifluoroacetate on Physicochemical Properties
Property | SSM 3 Trifluoroacetate | SSM 3 Free Base | Change (%) |
---|---|---|---|
Aqueous solubility (mg/mL) | 49.66 | 4.92 | +909% |
Log D7.4 | -1.2 ± 0.3 | 2.1 ± 0.4 | -158% |
Caco-2 permeability (10⁻⁶ cm/s) | 28 ± 3 | 8 ± 2 | +250% |
Metabolic stability (t½, min) | >120 | 45 ± 8 | >167% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8